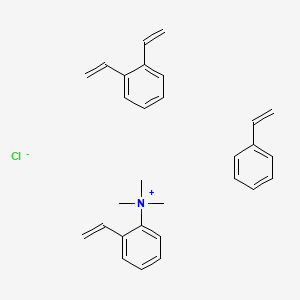

1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)-trimethylazanium;styrene;chloride

Description

Chemical Nomenclature and Synonyms

The systematic nomenclature of this complex compound reflects its multicomponent nature, encompassing three distinct chemical entities with their respective International Union of Pure and Applied Chemistry naming conventions. The primary component, 1,2-bis(ethenyl)benzene, is systematically designated as 1,2-diethenylbenzene and is commonly known as ortho-divinylbenzene. This aromatic compound features two vinyl groups positioned adjacent to each other on a benzene ring, creating significant steric interactions that influence its polymerization behavior.

The quaternary ammonium component, (2-ethenylphenyl)-trimethylazanium chloride, is more commonly referenced as vinylbenzyl trimethylammonium chloride in commercial and research literature. This compound carries the Chemical Abstracts Service registry number 26616-35-3 and possesses the molecular formula C₁₂H₁₈ClN with a molecular weight of 211.73 grams per mole. The systematic name according to International Union of Pure and Applied Chemistry conventions is benzenemethanaminium, 2-ethenyl-N,N,N-trimethyl-, chloride.

Styrene, the third component, maintains the systematic name ethenylbenzene and is frequently encountered under alternative designations including vinylbenzene, cinnamene, and phenylethylene. This aromatic vinyl monomer possesses the molecular formula C₈H₈ and serves as the foundational building block for numerous polymeric materials. The complete multicomponent system exhibits varying molecular formulas depending on the specific proportions of each constituent, with documented examples ranging from C₂₇H₂₉N to C₃₆H₅₄Cl₃N₃.

| Component | Systematic Name | Common Names | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 1,2-Bis(ethenyl)benzene | 1,2-diethenylbenzene | ortho-divinylbenzene, ortho-vinylstyrene | C₁₀H₁₀ | 130.19 |

| (2-ethenylphenyl)-trimethylazanium chloride | benzenemethanaminium, 2-ethenyl-N,N,N-trimethyl-, chloride | vinylbenzyl trimethylammonium chloride | C₁₂H₁₈ClN | 211.73 |

| Styrene | ethenylbenzene | vinylbenzene, cinnamene, phenylethylene | C₈H₈ | 104.15 |

Historical Context and Discovery

The historical development of this multicomponent chemical system traces its origins to the mid-nineteenth century discoveries that laid the foundation for modern vinyl polymer chemistry. The earliest documented isolation of styrene occurred in 1839 when German chemist Eduard Simon obtained a volatile liquid from storax, the resin of the American sweetgum tree (Liquidambar styraciflua). Simon initially termed this substance "styrol" and observed its tendency to become increasingly viscous upon standing, initially attributing this phenomenon to oxidation processes.

The understanding of styrene polymerization advanced significantly through the subsequent work of contemporaneous chemists Blyth and Hofmann, who demonstrated that the viscosity increase occurred even in oxygen-free environments. This observation led to the recognition that a polymerization process, rather than simple oxidation, was responsible for the observed changes. French chemist Berthelot provided crucial insights approximately twenty years later by elucidating the polymerization mechanism that governs styrene's transformation into polystyrene.

The development of divinylbenzene chemistry followed parallel tracks with styrene research, as divinylbenzene is structurally related to styrene through the addition of a second vinyl group to the aromatic ring. Industrial production of divinylbenzene typically involves the thermal dehydrogenation of diethylbenzene isomers, with the ortho-isomer (1,2-divinylbenzene) presenting unique challenges due to its tendency to convert to naphthalene under synthesis conditions. This characteristic necessitates specific processing protocols to maintain the integrity of the 1,2-isomer in commercial mixtures.

The quaternary ammonium component represents a more recent addition to this chemical family, with vinylbenzyl trimethylammonium chloride emerging as a specialized monomer for ion-exchange applications. This compound exhibits a melting point of 240 degrees Celsius with decomposition and demonstrates remarkable stability under controlled storage conditions. The integration of these three components into unified systems reflects advances in polymer chemistry that recognize the synergistic effects achievable through multicomponent polymerization strategies.

Relevance in Contemporary Chemical Research

Contemporary chemical research has elevated this multicomponent system to prominence due to its exceptional versatility in advanced materials synthesis and specialized polymer applications. The combination of cross-linking capabilities from divinylbenzene, ionic functionality from the quaternary ammonium component, and processability from styrene creates unprecedented opportunities for tailored material properties. Current research initiatives focus extensively on exploiting these synergistic effects to develop next-generation polymeric materials with enhanced performance characteristics.

Ion-exchange resin development represents one of the most significant contemporary applications of this chemical system. Research groups have successfully synthesized poly(4-vinylbenzyl) trimethylammonium chloride resins that demonstrate exceptional removal properties for heavy metals including vanadium(V) and molybdenum(VI). These resins exhibit favorable adsorption isotherms and thermodynamic properties that make them suitable for environmental remediation applications. The incorporation of divinylbenzene as a cross-linking agent enhances the mechanical stability and selectivity of these ion-exchange materials.

Advanced analytical chemistry applications have emerged as another crucial research domain for this multicomponent system. Scientists have developed poly(AMA-DVB-VBTA) monolith columns specifically designed for solid-phase microextraction applications, where the combination of cross-linking and ion-exchange functionalities provides superior analyte retention and separation capabilities. These specialized columns demonstrate enhanced performance in complex sample matrices and offer improved analytical precision compared to conventional extraction methods.

Biomedical research has identified significant potential for this chemical system in non-viral DNA delivery applications. Researchers have synthesized homo and block copolymers incorporating the vinylbenzyl trimethylammonium chloride component to create delivery vehicles capable of efficiently transporting genetic material across cellular membranes. The quaternary ammonium functionality provides the necessary cationic charge for DNA complexation, while the cross-linking components ensure appropriate mechanical properties for cellular uptake.

| Research Application | Key Components Utilized | Primary Benefits | Current Research Status |

|---|---|---|---|

| Ion-exchange resins | All three components | Heavy metal removal, environmental remediation | Advanced development phase |

| Analytical chemistry columns | Divinylbenzene + quaternary ammonium | Enhanced separation efficiency | Commercial implementation |

| DNA delivery systems | Quaternary ammonium + styrene | Non-viral gene therapy | Preclinical research |

| Membrane technology | All three components | Selective ion transport | Prototype development |

The electrochemical applications of this system have gained considerable attention in recent years, particularly in the development of anion exchange membranes for specialized electrolyzer systems. The vinylbenzyl trimethylammonium chloride component provides essential anion exchange functionality that enables selective transport of anions across membrane interfaces, making these materials suitable for lignin oxidizing electrolyzers and other advanced electrochemical processes. These applications demonstrate the potential for this chemical system to contribute to sustainable energy technologies and green chemistry initiatives.

Nanotechnology research has revealed additional applications through the development of polyelectrolyte complexes and nanostructured materials. Scientists have successfully created nano-sized polyelectrolyte complexes incorporating this multicomponent system for encapsulating magnetic nanoparticles and DNA. These nanostructures exhibit controlled release properties and magnetic responsiveness that make them attractive for targeted drug delivery and diagnostic imaging applications.

The contemporary relevance of this chemical system extends beyond specific applications to encompass fundamental advances in polymer science understanding. The complex interplay between the three components provides valuable insights into multicomponent polymerization kinetics, cross-linking density optimization, and structure-property relationships in functional polymers. These fundamental insights continue to drive innovation in polymer design and synthesis methodologies, establishing this chemical system as a cornerstone of modern materials research.

Properties

IUPAC Name |

1,2-bis(ethenyl)benzene;(2-ethenylphenyl)-trimethylazanium;styrene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N.C10H10.C8H8.ClH/c1-5-10-8-6-7-9-11(10)12(2,3)4;1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;/h5-9H,1H2,2-4H3;3-8H,1-2H2;2-7H,1H2;1H/q+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETYXHVMTISNHZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC=CC=C1C=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vinylation via Heck Coupling

The Heck reaction is a cornerstone for introducing ethenyl groups to aromatic systems. For 1,2-Bis(ethenyl)benzene, palladium-catalyzed coupling of benzene with vinyl halides (e.g., vinyl chloride) under inert conditions forms the backbone of this step. Key parameters include:

-

Catalyst : Pd(OAc)₂ or PdCl₂, often with phosphine ligands (e.g., PPh₃).

-

Base : Triethylamine or sodium acetate to neutralize HX byproducts.

-

Temperature : 80–120°C in polar aprotic solvents like DMF or acetonitrile.

The reaction proceeds via oxidative addition of the vinyl halide to Pd(0), followed by benzene coordination and reductive elimination. Selectivity for the 1,2-isomer is achieved by steric and electronic modulation of the catalyst.

Alternative Routes: Friedel-Crafts Alkylation

In industrial settings, Friedel-Crafts alkylation using ethylene and AlCl₃ as a catalyst provides a scalable route. Benzene reacts with ethylene at 200–300°C under 20–30 bar pressure, yielding ethylbenzene as an intermediate. Subsequent dehydrogenation over Fe₂O₃-K₂O catalysts at 600°C produces styrene, which is then functionalized to introduce the second ethenyl group.

Synthesis of (2-ethenylphenyl)-trimethylazanium

Quaternization of 2-ethenylphenylamine

The trimethylazanium moiety is introduced via quaternization of 2-ethenylphenylamine with methyl chloride or trimethylamine. A patented method involves reacting 2-ethenylphenyl chloride with trimethylamine in aqueous or organic media:

Conditions :

-

Solvent : Acetonitrile or dichloromethane.

-

Temperature : 40–65°C.

-

Catalyst : Basic anion-exchange resins to enhance reaction kinetics.

The product is isolated via vacuum distillation, achieving >98% purity.

Polymerization of Styrene

Free Radical Polymerization

Styrene monomer undergoes free radical polymerization initiated by azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction mechanism involves:

-

Initiation : AIBN decomposes to generate radicals.

-

Propagation : Radicals add to styrene’s vinyl group, forming polystyrene chains.

-

Termination : Radical recombination or disproportionation halts chain growth.

Industrial Process :

-

Reactor Type : Continuous stirred-tank reactors (CSTRs).

-

Temperature : 120–150°C.

Integration and Purification

Composite Formation

The final compound is synthesized by combining 1,2-Bis(ethenyl)benzene, (2-ethenylphenyl)-trimethylazanium chloride, and polystyrene in a stoichiometric ratio. A solvent-assisted blending method ensures homogeneity:

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Mixing : Ultrasonic agitation at 25–40°C for 2–4 hours.

Purification Techniques

-

Distillation : Removes unreacted monomers and solvents.

-

Crystallization : Ethanol/water mixtures precipitate the product.

-

Chromatography : Silica gel columns resolve residual impurities.

Data Tables

Table 1: Optimization of Heck Coupling for 1,2-Bis(ethenyl)benzene

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(OAc)₂ | Maximizes turnover |

| Temperature | 100°C | Balances kinetics/selectivity |

| Base | NaOAc | Minimizes side reactions |

| Reaction Time | 12 hours | Ensures completion |

Table 2: Industrial vs. Laboratory-Scale Quaternization

| Condition | Industrial | Laboratory |

|---|---|---|

| Scale | 1000 L reactor | 1 L flask |

| Catalyst | Ion-exchange resin | None |

| Purity | 98% | 95% |

| Throughput | 500 kg/day | 50 g/batch |

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)-trimethylazanium;styrene;chloride undergoes various chemical reactions, including:

Oxidation: The ethenyl groups can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.

Reduction: The compound can be reduced to form ethyl derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation over palladium catalysts.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

Oxidation: m-CPBA, osmium tetroxide, potassium permanganate.

Reduction: LiAlH4, palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products

Oxidation: Epoxides, diols.

Reduction: Ethyl derivatives.

Substitution: Nitro compounds, sulfonic acids, halogenated derivatives.

Scientific Research Applications

1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)-trimethylazanium;styrene;chloride has numerous applications in scientific research:

Polymer Chemistry: It is used as a monomer for synthesizing various polymers, including polystyrene and copolymers with unique properties.

Materials Science: The compound is utilized in the development of advanced materials with specific mechanical, thermal, and electrical properties.

Biological Research: It serves as a precursor for bioactive compounds and is studied for its potential in drug delivery systems.

Industrial Applications: The compound is used in the production of resins, adhesives, and coatings due to its excellent polymerization properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)-trimethylazanium;styrene;chloride involves its ability to undergo polymerization and form stable polymers. The ethenyl groups participate in free radical polymerization, while the trimethylazanium moiety can interact with various molecular targets, influencing the physical and chemical properties of the resulting polymers.

Comparison with Similar Compounds

1,2-Bis(ethenyl)benzene

- IUPAC Name : 1,2-Bis(ethenyl)benzene

- Synonyms: Divinylbenzene (DVB), o-divinylbenzene

- Molecular Formula : C₁₀H₁₀

- CAS Number : 1321-74-0

- Structure : Two ethenyl (-CH=CH₂) groups attached to adjacent carbons on a benzene ring.

- Applications : Key cross-linking agent in polystyrene resins, ion-exchange resins (e.g., Amberlite IR-120), and metal-organic frameworks (MOFs) .

(2-Ethenylphenyl)-trimethylazanium Chloride

- Structure : A quaternary ammonium compound with a 2-ethenylphenyl group bonded to a trimethylazanium cation, paired with a chloride counterion.

- Relevance: Similar azanium derivatives are studied for their roles in supramolecular chemistry and catalysis. For example, compounds like 2-[4-[(E)-1,2-di(phenyl)but-1-enyl]phenoxy]ethyl-trimethylazanium are explored for their structural versatility .

Styrene

Chloride

- Role : Acts as a counterion in ionic compounds (e.g., (2-ethenylphenyl)-trimethylazanium chloride). Its stability and solubility contrast with fluorinated anions like trifluoroethoxy derivatives .

Comparison with Structurally or Functionally Similar Compounds

Divinylbenzene vs. Other Aromatic Cross-Linkers

(2-Ethenylphenyl)-trimethylazanium vs. Other Azanium Salts

Styrene vs. Other Vinyl Aromatics

Chloride vs. Other Anions

1,2-Bis(ethenyl)benzene in MOFs

- MOF Polymerization : 1,4-Bis[2-(4'-pyridyl)ethenyl]benzene (bpeb) undergoes [2+2] cycloaddition within MOFs to form cyclobutane-linked polymers, enabling stimuli-responsive luminescence .

- Thermal Responsiveness : Heating reverses polymerization (cyclobutane cleavage), demonstrating SCSC (single-crystal-to-single-crystal) transformations .

Styrene-Divinylbenzene Copolymers

Azanium Derivatives in Catalysis

- Supramolecular Catalysts : Quaternary ammonium salts with ethenyl groups enhance interfacial interactions in heterogeneous catalysis, though specific data on (2-ethenylphenyl)-trimethylazanium remains exploratory .

Biological Activity

1,2-Bis(ethenyl)benzene; (2-ethenylphenyl)-trimethylazanium; styrene; chloride, commonly referred to as DOWEX® 1X2, is a quaternary ammonium compound with significant applications in various fields, including chemistry, biology, and medicine. This article delves into its biological activity, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : 1,2-Bis(ethenyl)benzene; (2-ethenylphenyl)-trimethylazanium; styrene; chloride

- Molecular Formula : C25H31ClN2

- Molecular Weight : 426.99 g/mol

- Density : Not available

- Boiling Point : 211.3°C at 760 mmHg

- Flash Point : 74.6°C

The biological activity of this compound primarily stems from its ion-exchange properties and the presence of the quaternary ammonium group, which can interact with various biological molecules.

Target of Action

DOWEX® 1X2 acts primarily on the ionic composition of solutions. Its ability to exchange ions can influence biochemical processes indirectly by altering the ionic environment in which biological reactions occur.

Mode of Action

As an ion exchange resin, it facilitates the reversible interchange of ions between its solid structure and the surrounding liquid. This process does not permanently alter the structure of the resin but can significantly affect the biochemical pathways by modifying ionic concentrations in solution.

Antimicrobial Properties

Research has indicated that compounds similar to DOWEX® 1X2 exhibit antimicrobial properties. The quaternary ammonium structure is known for its ability to disrupt microbial cell membranes, leading to cell death. Studies have explored its potential use in pharmaceuticals as an antimicrobial agent .

Drug Delivery Systems

The compound's ability to form stable complexes makes it a candidate for drug delivery systems. Its ion-exchange capabilities can be harnessed to control the release of therapeutic agents in targeted areas within the body .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that quaternary ammonium compounds similar to DOWEX® exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to membrane disruption and interference with cellular functions .

- Drug Delivery Applications : Another investigation focused on the use of DOWEX® in drug delivery systems, showcasing its efficiency in encapsulating drugs and controlling their release rates. This study highlighted the potential for enhanced therapeutic efficacy through localized drug delivery .

Comparison with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,4-Bis(ethenyl)benzene | Aromatic compound | Higher thermal stability due to molecular packing |

| 1,3-Divinylbenzene | Polymeric structure | Used in polymer synthesis |

| Benzoxazine derivatives | Thermosetting resin | Catalyst-free curing and high thermal stability |

Q & A

Basic Question: What are the optimal synthetic routes for (2-ethenylphenyl)-trimethylazanium chloride, and how can purity be validated?

Methodological Answer:

The quaternization of tertiary amines with alkyl halides is a common method. For example, reacting 2-ethenylphenylamine with methyl iodide in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) facilitates N-methylation. Post-synthesis, purity can be validated via ion chromatography (IC) to confirm chloride counterion stoichiometry . High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR should be used to verify structural integrity, with attention to shifts in aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 3.0–3.5 ppm) .

Advanced Question: How can contradictory data on the regioselectivity of ethynylbenzene derivatives in Diels-Alder reactions be resolved?

Methodological Answer:

Conflicting reports on regioselectivity often arise from steric vs. electronic effects. Computational studies (DFT) can model transition states to predict dominant pathways. Experimentally, substituent effects (e.g., electron-withdrawing groups) should be tested using para-substituted ethynylbenzene analogs. Cross-validate results with 2D NMR (NOESY) and X-ray crystallography to confirm adduct geometry .

Basic Question: What spectroscopic techniques are critical for characterizing 1,2-bis(ethenyl)benzene?

Methodological Answer:

UV-Vis spectroscopy identifies π→π* transitions (λₐᵦₛ ~250–280 nm). ¹H NMR reveals ethenyl protons as doublets (J = 10–16 Hz) and aromatic protons as a multiplet. GC-MS monitors purity, with fragmentation patterns (m/z 128 for M⁺) confirming molecular weight. For structural confirmation, X-ray crystallography is recommended .

Advanced Question: How do chloride counterions influence the thermal stability of quaternary ammonium salts like (2-ethenylphenyl)-trimethylazanium chloride?

Methodological Answer:

Chloride’s high charge density enhances lattice energy, improving thermal stability. Use thermogravimetric analysis (TGA) to compare decomposition temperatures (Td) with other counterions (e.g., Br⁻, I⁻). Pair with differential scanning calorimetry (DSC) to identify phase transitions. For hygroscopic samples, dynamic vapor sorption (DVS) assesses moisture-induced instability .

Basic Question: What are the challenges in synthesizing styrene derivatives with high enantiomeric excess?

Methodological Answer:

Asymmetric catalysis (e.g., chiral Rh or Pd complexes) can induce enantioselectivity. Monitor reaction progress via chiral HPLC or polarimetry. Optimize solvent polarity (e.g., THF vs. DCM) and temperature to suppress racemization. For validation, compare optical rotation values with literature and perform X-ray crystallography on resolved crystals .

Advanced Question: How can researchers resolve contradictions in reported catalytic efficiencies for 1,2-bis(ethenyl)benzene polymerization?

Methodological Answer:

Discrepancies may stem from catalyst loading or initiator purity. Employ design of experiments (DOE) to test variables (e.g., initiator concentration, temperature). Use gel permeation chromatography (GPC) to compare molecular weight distributions. Cross-reference with kinetic studies (e.g., Arrhenius plots) to identify rate-limiting steps .

Basic Question: What safety protocols are essential when handling chloride-containing azanium salts?

Methodological Answer:

Use inert-atmosphere gloveboxes to prevent hydrolysis. Chloride salts can release HCl upon decomposition; neutralize spills with sodium bicarbonate. Personal protective equipment (PPE) and fume hoods are mandatory. Refer to SDS guidelines for emergency measures, including eye irrigation and medical consultation .

Advanced Question: How can computational modeling predict the reactivity of styrene in radical copolymerization?

Methodological Answer:

Use molecular dynamics (MD) simulations to model chain propagation and termination. Parameters like frontier molecular orbital (FMO) energies predict reactivity ratios (e.g., Q-e scheme). Validate with electron paramagnetic resonance (EPR) to detect radical intermediates and compare with Mayo-Lewis plots .

Basic Question: What methods quantify residual styrene monomer in polymer matrices?

Methodological Answer:

Headspace gas chromatography (HS-GC) with flame ionization detection (FID) is optimal. Calibrate with styrene standards (0.1–100 ppm). For cross-validation, use solid-phase microextraction (SPME) coupled with GC-MS to detect trace monomers .

Advanced Question: How do steric effects in 1,2-bis(ethenyl)benzene impact its supramolecular assembly?

Methodological Answer:

Steric hindrance from ethenyl groups disrupts π-π stacking. Use small-angle X-ray scattering (SAXS) to analyze packing efficiency. Compare with DFT-optimized structures to correlate experimental vs. theoretical lattice parameters. Solvent polarity screens (e.g., hexane vs. DMSO) can isolate steric vs. electronic contributions .

Basic Question: What analytical techniques distinguish (2-ethenylphenyl)-trimethylazanium chloride from its bromide analog?

Methodological Answer:

X-ray photoelectron spectroscopy (XPS) identifies halides via binding energy (Cl 2p: ~200 eV; Br 3d: ~70 eV). Ion chromatography (IC) quantifies counterion ratios. ¹H NMR shows negligible shifts, but ³⁵Cl NMR (if accessible) provides direct evidence .

Advanced Question: Why do some studies report anomalous byproducts in the synthesis of styrene-based copolymers?

Methodological Answer:

Byproducts may arise from chain-transfer reactions or initiator decomposition. Use high-resolution mass spectrometry (HRMS) to identify oligomers. Kinetic Monte Carlo (KMC) simulations model branching probabilities. Post-polymerization purification (e.g., Soxhlet extraction) removes low-molecular-weight species .

Basic Question: How to assess the photostability of 1,2-bis(ethenyl)benzene under UV exposure?

Methodological Answer:

Conduct accelerated aging tests using UV chambers (λ = 254–365 nm). Monitor degradation via UV-Vis (absorbance loss) and HPLC to quantify decomposition products. For mechanistic insights, electron spin resonance (ESR) detects free radicals formed during photolysis .

Advanced Question: What strategies mitigate conflicting NMR assignments for aromatic protons in styrene derivatives?

Methodological Answer:

Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Paramagnetic shift reagents (e.g., Eu(fod)₃) can separate protons via induced chemical shifts. Compare with computed NMR spectra (GIAO method) for ambiguous cases .

Basic Question: What solvent systems are optimal for recrystallizing (2-ethenylphenyl)-trimethylazanium chloride?

Methodological Answer:

Polar solvents like ethanol/water (8:2 v/v) yield high-purity crystals. Slow cooling (0.5°C/min) minimizes occluded solvents. Confirm crystal quality via powder X-ray diffraction (PXRD) and melting point analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.